2-[3-(2-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-fluorophenyl)acetamide
Description
This compound belongs to the pyrido[2,3-d]pyrimidine class, characterized by a bicyclic heteroaromatic core fused with a pyrimidine ring. The molecule features a 2-chlorobenzyl group at position 3, a 2,4-dioxo moiety, and an N-(2-fluorophenyl)acetamide side chain. The presence of electron-withdrawing substituents (chloro, fluoro) likely enhances binding affinity to hydrophobic pockets in target proteins .
Properties
Molecular Formula |
C22H16ClFN4O3 |
|---|---|
Molecular Weight |
438.8 g/mol |
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H16ClFN4O3/c23-16-8-2-1-6-14(16)12-28-21(30)15-7-5-11-25-20(15)27(22(28)31)13-19(29)26-18-10-4-3-9-17(18)24/h1-11H,12-13H2,(H,26,29) |
InChI Key |
GQJOPRDMSCXNDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC=CC=C4F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. One common approach includes:
Condensation Reaction: The initial step involves the condensation of a suitable aldehyde with a pyrimidine derivative to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the pyrido[2,3-d]pyrimidine core.
Substitution: The chlorophenyl and fluorophenyl groups are introduced through nucleophilic substitution reactions.
Acetylation: The final step involves acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions (acidic, basic, or neutral).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The pyrido[2,3-d]pyrimidine core can mimic natural substrates or ligands, allowing it to bind to active sites and modulate biological pathways. The exact mechanism may involve inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Structural Comparison
The compound is compared to structurally analogous derivatives (Table 1), focusing on core modifications, substituents, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Pharmacological and Functional Insights
- Target Compound : The 2-chlorobenzyl group may improve lipophilicity and membrane penetration compared to the 4-fluorobenzyl analog in . The absence of a sulfanyl bridge (vs. ) could reduce metabolic instability but may limit hydrogen-bonding interactions.
- Pyrido[4,3-d]pyrimidine Analogs () : The iodine substituent in the DMSO-solvated compound suggests utility in imaging or targeted therapy, while the trioxo core may enhance DNA-binding affinity.
Biological Activity
The compound 2-[3-(2-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-fluorophenyl)acetamide is a member of the pyrido[2,3-d]pyrimidine class, known for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 435.9 g/mol. The structure features a pyrido[2,3-d]pyrimidine core with functional groups that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H18ClN5O3 |
| Molecular Weight | 435.9 g/mol |
| Chemical Class | Pyrido[2,3-d]pyrimidine |
Biological Activity
Research indicates that this compound exhibits significant biological activity across various domains:
Anticancer Activity
Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes or receptors involved in cancer pathways. In vitro tests have shown promising results against several cancer cell lines:
- MCF-7 (breast cancer) : IC50 values indicating potent cytotoxicity.
- A549 (lung cancer) : Demonstrated significant anti-proliferative effects.
A study reported that derivatives with similar structures showed IC50 values ranging from to , suggesting strong anticancer potential .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. Initial findings indicate effectiveness in inhibiting growth, warranting further investigation into its mechanism of action and spectrum of activity .
The mechanisms by which this compound exerts its biological effects are still under investigation but may include:
- Enzyme Inhibition : Targeting specific kinases involved in tumorigenesis.
- Receptor Modulation : Interacting with cellular receptors to alter signaling pathways associated with cancer proliferation.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of compounds within the pyrido[2,3-d]pyrimidine class:
- Synthesis and Evaluation : A recent literature review highlighted the synthesis of various derivatives and their biological evaluations against human cancer cell lines .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the functional groups can significantly affect biological activity, emphasizing the importance of structural optimization in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
